Clorhidrato de 1-Metil-1H-1,2,4-Triazol-3-Amina

Descripción general

Descripción

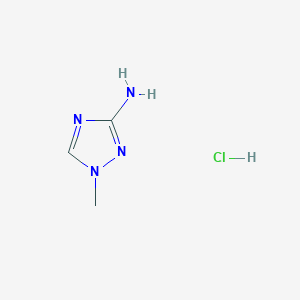

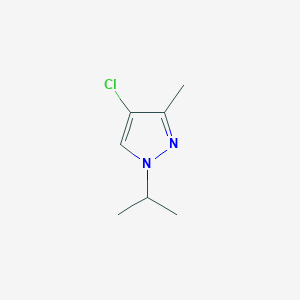

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is a chemical compound with the empirical formula C3H7ClN4 . It is a solid substance and its molecular weight is 134.57 . The IUPAC name for this compound is 1-methyl-1H-1,2,4-triazol-3-ylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be represented by the SMILES stringNC1=NN(C)C=N1.[H]Cl . The InChI code for this compound is 1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H . Physical And Chemical Properties Analysis

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is a solid substance . It has a molecular weight of 134.57 . The compound is stable at room temperature .Aplicaciones Científicas De Investigación

Agentes Antiproliferativos

Los triazoles se han utilizado en el descubrimiento de fármacos por sus propiedades antiproliferativas. Se estudian por su potencial para inhibir la proliferación de células cancerosas. Por ejemplo, ciertos derivados de triazol han mostrado una potente actividad contra las células de leucemia .

Agentes Antibacterianos y Antifúngicos

Las aplicaciones antibacterianas y antifúngicas de los triazoles son significativas. Han sido efectivos contra una gama de patógenos bacterianos y fúngicos, lo que los convierte en valiosos en el desarrollo de nuevos agentes antimicrobianos .

Aplicaciones Anticancerígenas

Se han sintetizado y probado derivados de triazol para sus actividades anticancerígenas. Se exploran por su potencial para actuar contra varias líneas celulares de cáncer debido a su capacidad de interferir con los procesos celulares .

Agentes Antivirales

Los triazoles han mostrado promesas como agentes antivirales. Se han utilizado en la síntesis de compuestos con actividad contra la influenza A y el virus del herpes simple tipo 1 (HSV-1), entre otros .

Agroquímicos

Algunos compuestos de triazol se utilizan como agroquímicos debido a sus propiedades que pueden proteger las plantas de plagas y enfermedades. También sirven como reguladores del crecimiento en entornos agrícolas .

Ciencia de los Materiales

En la ciencia de los materiales, los triazoles contribuyen al desarrollo de nuevos materiales con propiedades deseables como fotoestabilizadores y anticorrosivos .

Biología Química y Bioconjugación

Los triazoles se utilizan en biología química para fines de bioconjugación. Ayudan a unir varias biomoléculas, lo que es útil en la imagen fluorescente y otras aplicaciones biológicas .

Química Supramolecular

En la química supramolecular, los triazoles juegan un papel en la formación de estructuras complejas a través de interacciones no covalentes. Esto tiene implicaciones en el diseño de nuevos ensamblajes moleculares .

Para obtener información más específica sobre “Clorhidrato de 1-Metil-1H-1,2,4-Triazol-3-Amina”, se requeriría una investigación más detallada.

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application MDPI - Molecules | Synthesis of (1,2,3-triazol-4-yl)methyl … Springer - Synthesis of (1 H -1,2,3-Triazol-1-yl)acetic Acid Derivatives

Mecanismo De Acción

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers .

Mode of Action

Similar triazole compounds have been known to stabilize copper (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

It’s worth noting that triazole compounds have been linked to a variety of pharmacological actions, including antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride in laboratory experiments is its ability to form complexes with target molecules. This allows for the study of the interactions between drugs and their target molecules in the body. Additionally, 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is relatively easy to synthesize and is relatively inexpensive. One of the main limitations of using 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride in laboratory experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain types of experiments.

Direcciones Futuras

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride has a wide range of potential future directions. It could be used to study the interactions between drugs and their target molecules in the body, as well as to study the structure and reactivity of biomolecules. Additionally, it could be used to study the effects of drugs on various biochemical and physiological processes. Furthermore, it could be used to design and synthesize new drugs and to study their effects on the body. Finally, it could be used to study the mechanisms of action of existing drugs and to develop new therapeutic strategies.

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been reported to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction disrupts the normal enzymatic activity, leading to a decrease in histidine production.

Cellular Effects

The effects of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of kinases, which are crucial for cell signaling . This inhibition can lead to changes in gene expression and affect cellular metabolism, ultimately impacting cell growth and proliferation.

Molecular Mechanism

At the molecular level, 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as imidazoleglycerol-phosphate dehydratase, and inhibits their activity . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and impaired organ function.

Metabolic Pathways

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of imidazoleglycerol-phosphate dehydratase affects the histidine biosynthesis pathway . This interaction can lead to changes in metabolic flux and alter metabolite levels within the cell. The compound may also interact with other enzymes involved in nitrogen metabolism, further influencing cellular metabolic processes.

Transport and Distribution

Within cells and tissues, 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight . It may accumulate in specific cellular compartments or tissues, depending on the presence of transporters or binding proteins that facilitate its movement.

Subcellular Localization

The subcellular localization of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and influence its overall biochemical activity. For example, the compound’s presence in the cytoplasm may enhance its ability to interact with cytoplasmic enzymes, while its localization in the nucleus may impact gene expression.

Propiedades

IUPAC Name |

1-methyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHNLOQTZVNZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-35-9 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)

![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)

![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)

![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)

![5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1388679.png)

![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)